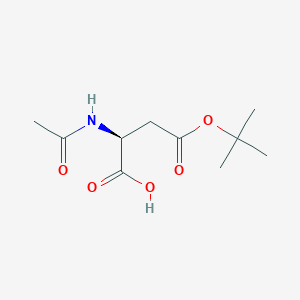

Ac-Asp(OtBu)-OH

Vue d'ensemble

Description

Acétyl-L-acide aspartique ester tertiobutyle, communément appelé Ac-Asp(OtBu)-OH, est une forme protégée de l'acide aspartique. Il est largement utilisé dans la synthèse peptidique en raison de sa stabilité et de sa facilité d'incorporation dans les chaînes peptidiques. Le composé a une formule moléculaire de C10H17NO5 et une masse moléculaire de 231,2 g/mol .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de l'acétyl-L-acide aspartique ester tertiobutyle implique généralement la protection des groupes amino et carboxyle de l'acide aspartique. Le processus commence par l'acétylation du groupe amino, suivie de l'estérification du groupe carboxyle avec de l'alcool tertiobutyle. Les conditions de réaction impliquent souvent l'utilisation d'une base telle que la triéthylamine et un agent de couplage comme la dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison ester .

Méthodes de production industrielle

Dans les milieux industriels, la synthèse de l'acétyl-L-acide aspartique ester tertiobutyle est réalisée à l'aide de la synthèse peptidique en phase solide (SPPS). Cette méthode implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. La stratégie Fmoc/tBu est couramment employée, où le groupe Fmoc protège le groupe amino et le groupe tertiobutyle protège le groupe carboxyle .

Analyse Des Réactions Chimiques

Types de réactions

L'acétyl-L-acide aspartique ester tertiobutyle subit diverses réactions chimiques, notamment :

Réactions de déprotection : L'élimination des groupes protecteurs acétyle et tertiobutyle en milieu acide.

Réactions de couplage : Formation de liaisons peptidiques avec d'autres acides aminés en utilisant des agents de couplage comme DCC ou HATU.

Hydrolyse : La liaison ester peut être hydrolysée en milieu acide ou basique pour donner de l'acide aspartique.

Réactifs et conditions courants

Déprotection : L'acide trifluoroacétique (TFA) est couramment utilisé pour éliminer le groupe tertiobutyle.

Couplage : DCC ou HATU en présence d'une base comme la N-méthylmorpholine (NMM).

Hydrolyse : Solutions aqueuses acides ou basiques.

Principaux produits formés

Déprotection : Acide aspartique.

Couplage : Chaînes peptidiques avec des résidus d'acide aspartique.

Hydrolyse : Acide aspartique.

Applications De Recherche Scientifique

Applications in Peptide Synthesis

Ac-Asp(OtBu)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). Its role as a protected amino acid allows for the selective introduction of aspartic acid residues into peptides without the risk of undesired side reactions, such as aspartimide formation, which can complicate peptide synthesis .

Key Benefits in Peptide Synthesis

- Protection Against Side Reactions : The tert-butyl ester group provides stability during synthesis, minimizing the formation of by-products like aspartimides .

- Facilitation of Complex Peptide Structures : this compound enables the construction of peptides with specific functionalities required for biological activity .

Biochemical Research

Research has demonstrated that this compound can be used to synthesize peptides that mimic natural proteins or modify existing ones. This capability is crucial for studying protein interactions and functions.

Case Study: Analysis of Asp Isomers in Crystallins

A study investigated the role of aspartic acid isomers in human cataracts. Synthetic peptides containing various isomers of aspartic acid were utilized to analyze their effects on crystallins, proteins that maintain lens transparency. The findings indicated that isomerization of aspartic acid residues could lead to protein aggregation and loss of function, contributing to cataract development . This underscores the importance of this compound in synthesizing relevant peptide models for such studies.

Therapeutic Applications

This compound has potential therapeutic implications, particularly in neurodegenerative diseases. Research indicates that peptides synthesized using this compound can be designed to interact with specific receptors or enzymes involved in neuroprotection and inflammation.

Example: Neuroprotective Peptides

Peptides derived from this compound have been explored for their neuroprotective properties against oxidative stress and inflammation in models of multiple sclerosis. The ability to modulate inflammatory responses through peptide design presents a promising avenue for therapeutic development .

Mécanisme D'action

The mechanism of action of Acetyl-L-aspartic acid tert-butyl ester involves its incorporation into peptide chains during synthesis. The protected form ensures stability and prevents unwanted side reactions. Upon deprotection, the free aspartic acid can participate in biochemical processes, such as enzyme catalysis and protein folding .

Comparaison Avec Des Composés Similaires

Composés similaires

Acétyl-L-acide glutamique ester tertiobutyle : Structure similaire, mais avec un groupe méthylène supplémentaire.

Acétyl-L-sérine ester tertiobutyle : Structure similaire, mais avec un groupe hydroxyle au lieu d'un groupe carboxyle.

Unicité

L'acétyl-L-acide aspartique ester tertiobutyle est unique en raison de son utilisation spécifique dans la synthèse peptidique, offrant stabilité et facilité d'incorporation dans les chaînes peptidiques. Ses conditions de déprotection sont bien établies, ce qui en fait un choix privilégié en recherche et en milieu industriel .

Activité Biologique

Ac-Asp(OtBu)-OH, or N-acetyl-L-aspartic acid 4-tert-butyl ester, is a synthetic derivative of aspartic acid that has garnered attention in biochemical research due to its potential applications in studying caspase activity and cellular apoptosis. This article explores the biological activity of this compound, providing insights into its synthesis, applications, and relevant research findings.

This compound has the molecular formula C₁₀H₁₇NO₅ and a molecular weight of 231.248 g/mol. It is typically synthesized through solid-phase peptide synthesis or solution-phase methods, which allow for the incorporation of the tert-butyl ester group at the side chain of aspartic acid. The synthesis often involves coupling reactions with various reagents to yield derivatives suitable for biological assays.

Synthesis Overview

- Starting Material : Fmoc-Asp(OtBu)-OH

- Reagents : POCl3, para-nitroaniline (pNA), and PyBOP

- Yield : Approximately 77% for intermediates in the synthesis of substrates for caspases .

Role in Caspase Activity

Caspases are a family of cysteine proteases that play crucial roles in programmed cell death (apoptosis) and inflammation. This compound is utilized as a substrate in caspase assays due to its ability to be cleaved by caspase-3 and caspase-7, releasing a chromogenic or fluorogenic product that can be quantitatively measured.

Key Findings :

- Substrate Specificity : Ac-DEVD-pNA, derived from this compound, selectively targets caspase-3/-7, making it invaluable for studying apoptotic pathways .

- Enzymatic Activity Measurement : The cleavage of Ac-DEVD-pNA by caspases results in the release of pNA, which can be monitored at a wavelength of 405 nm, allowing for real-time assessment of caspase activity in various biological contexts .

Case Studies and Research Applications

- Caspase Inhibition Studies :

- Apoptosis Modulation :

- Integration in Peptide Libraries :

Data Table: Comparison of Related Compounds

| Compound Name | Structure | Molecular Weight | Application |

|---|---|---|---|

| This compound | C₁₀H₁₇NO₅ | 231.248 g/mol | Caspase substrate |

| Ac-DEVD-pNA | C₁₁H₁₃N₃O₅ | 239.23 g/mol | Caspase-3/-7 activity monitor |

| Fmoc-Asp(OtBu)-OH | C₁₂H₁₅NO₄ | 239.25 g/mol | Building block for peptides |

Propriétés

IUPAC Name |

(2S)-2-acetamido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-6(12)11-7(9(14)15)5-8(13)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,12)(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNPTCBHHPHSEA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.